Trichloro(chloromethanesulfonyl)methane

Description

Contextualization within Organosulfur Halide Chemistry

Organosulfur chemistry is a vast field that investigates the properties, synthesis, and reactions of organic compounds containing carbon-sulfur bonds. chemicalbook.com Within this domain, a significant area is dedicated to organosulfur halides, which feature a sulfur atom bonded to both an organic moiety and a halogen atom. This category is further divided based on the oxidation state of the sulfur atom, encompassing sulfenyl halides (RSX), sulfinyl halides (RS(O)X), and sulfonyl halides (RSO₂X). chemicalbook.com

Trichloromethanesulfonyl chloride belongs to the sulfonyl halide family, which are derivatives of sulfonic acids (RSO₃H) where the hydroxyl group is replaced by a halide. acs.org Sulfonyl halides are characterized by a tetrahedral sulfur center bonded to two oxygen atoms, a halogen atom, and an organic group. acs.org The stability of these compounds typically decreases as the halogen becomes heavier, with sulfonyl fluorides being the most stable and sulfonyl iodides the least. acs.org The compound in focus, a sulfonyl chloride, represents one of the most widely utilized and important classes within this series. acs.org Its defining feature is the perchlorination of the methyl group, which places it at the extreme end of halogenated methanesulfonyl derivatives, where the electronic properties are dominated by the inductive effects of the chlorine atoms.

Historical Trajectories in Synthetic and Mechanistic Investigations of Halogenated Methanesulfonyl Derivatives

The synthesis and study of sulfonyl halides have a long history in organic chemistry. The parent compound, methanesulfonyl chloride (CH₃SO₂Cl), can be prepared through various methods, including the reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂) or the chlorination of methanesulfonic acid with reagents like thionyl chloride (SOCl₂). sigmaaldrich.com The reaction involving methane and sulfuryl chloride is particularly relevant as it proceeds through a free-radical chain mechanism. sigmaaldrich.comchemguide.co.uk

This free-radical pathway provides a conceptual basis for the synthesis of highly halogenated derivatives. The free-radical chlorination of alkanes, initiated by UV light or heat, is a well-established process known to produce mixtures of polychlorinated products. chemguide.co.ukwikipedia.orglibretexts.org For instance, the chlorination of methane does not stop cleanly at chloromethane (B1201357) (CH₃Cl) but can proceed to form dichloromethane (B109758) (CH₂Cl₂), trichloromethane (CHCl₃), and carbon tetrachloride (CCl₄). libretexts.org

Applying this logic, the historical synthesis of trichloromethanesulfonyl chloride likely involved the exhaustive free-radical chlorination of methanesulfonyl chloride. This process would entail the sequential replacement of the hydrogen atoms on the methyl group with chlorine atoms. The preparation of this specific compound was notably described in the chemical literature by Milton S. Schechter and H. L. Haller. acs.orgacs.org Investigations into the reactivity of these compounds have also been conducted; for example, trichloromethanesulfonyl chloride has been identified as an efficient free-radical chlorinating agent itself, highlighting the continued importance of radical chemistry in understanding its behavior. sigmaaldrich.comsigmaaldrich.com Further historical context is provided by synthetic studies in which mono-, di-, and trichloromethanesulfonyl chlorides were used as starting materials in attempts to prepare other derivatives, such as sulfonyl cyanides. orgsyn.org

Structural Frameworks and Electronic Considerations in Perhalogenated Analogs

The molecular structure and electronic properties of trichloromethanesulfonyl chloride are profoundly influenced by its perhalogenated nature. Like other sulfonyl chlorides, the central sulfur atom is expected to have a tetrahedral geometry. However, the substitution of three hydrogen atoms with larger, highly electronegative chlorine atoms on the methyl group introduces significant steric and electronic effects.

Electronic Effects: The primary electronic consideration is the powerful inductive effect exerted by the three chlorine atoms of the trichloromethyl (–CCl₃) group. libretexts.org The inductive effect describes the transmission of charge through sigma bonds, and because chlorine is much more electronegative than carbon, the C-Cl bonds are strongly polarized, with electron density drawn away from the carbon atom. youtube.com This effect is additive, making the –CCl₃ group one of the most potent electron-withdrawing alkyl groups. This intense electron withdrawal from the carbon atom, in turn, influences the sulfonyl group, affecting the polarity and strength of the sulfur-carbon and sulfur-chlorine bonds. This can enhance the electrophilicity of the sulfur atom, making the compound highly reactive toward nucleophiles. chemimpex.com

The physical properties of the compound reflect its highly chlorinated and polar nature. It is a solid at room temperature with a distinct melting point, in contrast to the parent methanesulfonyl chloride, which is a liquid.

Below are tables summarizing the key identification and physical property data for trichloromethanesulfonyl chloride.

Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | Trichloromethanesulfonyl chloride |

| CAS Number | 2547-61-7 sigmaaldrich.comnist.gov |

| Molecular Formula | CCl₄O₂S chemimpex.comnih.gov |

| Molecular Weight | 217.89 g/mol sigmaaldrich.comchemimpex.com |

| Synonyms | Trichloromethylsulfonyl chloride nist.gov |

Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | White to almost white chunks/crystal | sigmaaldrich.comchemimpex.com |

| Melting Point | 137-140 °C | sigmaaldrich.comchemimpex.com |

| Boiling Point | 170 °C | chemimpex.com |

| Density | 1.800 g/cm³ | chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

5324-74-3 |

|---|---|

Molecular Formula |

C2H2Cl4O2S |

Molecular Weight |

231.9 g/mol |

IUPAC Name |

trichloro(chloromethylsulfonyl)methane |

InChI |

InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2 |

InChI Key |

WATNRNMXVATJLV-UHFFFAOYSA-N |

Canonical SMILES |

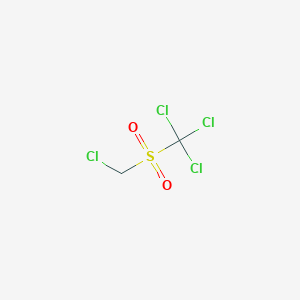

C(S(=O)(=O)C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Halogenated Methanesulfonyl Chlorides

Direct Halogenation Approaches for Methanesulfonyl Systems

Direct methods for the synthesis of halogenated methanesulfonyl chlorides involve the introduction of chlorine atoms either concurrently with the formation of the sulfonyl chloride group or by post-halogenation of a methanesulfonyl precursor.

Radical Chlorination Pathways

Radical chain mechanisms are a key pathway for the formation of methanesulfonyl chlorides and their halogenated derivatives. libretexts.org These reactions are typically initiated by heat or ultraviolet light and involve the generation of highly reactive free radicals. libretexts.org

One of the fundamental methods for producing the parent compound, methanesulfonyl chloride, is through the radical reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂). wikipedia.orgresearchgate.net This process can be performed at relatively low temperatures in a liquid phase, such as 100% sulfuric acid, using a free-radical initiator. researchgate.netsemanticscholar.orgresearchgate.net The reaction selectively transforms methane into methanesulfonyl chloride. researchgate.netresearchgate.net While this method directly produces the non-halogenated methanesulfonyl chloride, the principles of radical chemistry suggest that further chlorination of the methyl group is possible. wikipedia.orgresearchgate.net

The radical chlorination of alkanes is known to proceed in a stepwise manner, and it is often challenging to control the degree of halogenation, frequently resulting in a mixture of mono-, di-, tri-, and even tetra-chlorinated products. libretexts.org Therefore, subjecting methanesulfonyl chloride to further radical chlorination conditions could theoretically yield a mixture of chlorinated products, including chloromethanesulfonyl chloride, dichloromethanesulfonyl chloride, and ultimately trichloromethanesulfonyl chloride. The reactivity of the remaining C-H bonds changes with each successive chlorination, which influences the product distribution. libretexts.org

| Reactants | Solvent/Conditions | Primary Product | Key Findings |

| Methane (CH₄) + Sulfuryl Chloride (SO₂Cl₂) | 100% H₂SO₄, Free radical initiator, 60°C | Methanesulfonyl Chloride (CH₃SO₂Cl) | Selective transformation to MSC at low temperatures; CH₃Cl is the primary by-product. researchgate.netresearchgate.net |

Chlorination of Methanesulfonic Acid Precursors

Another established route to methanesulfonyl chloride involves the chlorination of methanesulfonic acid (CH₃SO₃H) or its salts. orgsyn.org This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and phosgene (COCl₂) being common choices. wikipedia.org For example, heating methanesulfonic acid with thionyl chloride results in the formation of methanesulfonyl chloride, sulfur dioxide, and hydrogen chloride. wikipedia.orgorgsyn.org

This synthetic strategy can be adapted to produce halogenated methanesulfonyl chlorides by utilizing halogenated methanesulfonic acid precursors. If a pre-halogenated methanesulfonic acid, such as trichloromethanesulfonic acid (CCl₃SO₃H), were subjected to reaction with a chlorinating agent like thionyl chloride, the corresponding trichloromethanesulfonyl chloride would be the expected product. The core sulfonyl chloride functionality is created in this step from the sulfonic acid group.

| Precursor | Chlorinating Agent | Product | Reaction |

| Methanesulfonic Acid (CH₃SO₃H) | Thionyl Chloride (SOCl₂) | Methanesulfonyl Chloride (CH₃SO₂Cl) | CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl wikipedia.orgorgsyn.org |

| Methanesulfonic Acid (CH₃SO₃H) | Phosgene (COCl₂) | Methanesulfonyl Chloride (CH₃SO₂Cl) | CH₃SO₃H + COCl₂ → CH₃SO₂Cl + CO₂ + HCl wikipedia.org |

Formation from Thiols and Sulfides

The oxidative chlorination of thiols (mercaptans) and disulfides is a versatile and widely used method for preparing sulfonyl chlorides. datapdf.com The commercial production of methanesulfonyl chloride often utilizes the oxidative chlorination of methyl mercaptan (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) in concentrated hydrochloric acid. researchgate.netresearchgate.net

Numerous reagents have been developed to facilitate this transformation under various conditions. These methods offer alternatives to using aqueous chlorine and can provide high yields and purity. datapdf.comorganic-chemistry.org

Hydrogen Peroxide (H₂O₂) : In combination with thionyl chloride (SOCl₂), H₂O₂ serves as a highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides. datapdf.comorganic-chemistry.org A combination of H₂O₂ and zirconium tetrachloride (ZrCl₄) is also effective, offering excellent yields and very short reaction times under mild conditions. organic-chemistry.orgorganic-chemistry.org

Chlorine Dioxide (ClO₂) : This efficient and available oxidant can be used for the synthesis of sulfonyl chlorides from alkanethiols and arylthiols, providing high yields without requiring special conditions. scispace.com

N-Chlorosuccinimide (NCS) : A combination of NCS and dilute hydrochloric acid can smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org

This synthetic approach can be directly applied to the synthesis of halogenated methanesulfonyl chlorides by starting with the appropriate halogenated thiol or disulfide. For instance, the oxidative chlorination of trichloromethyl mercaptan (CCl₃SH) would be a direct route to trichloromethanesulfonyl chloride.

| Starting Material | Oxidizing/Chlorinating System | Product Type | Reference |

| Thiols/Disulfides | H₂O₂ / ZrCl₄ in acetonitrile | Sulfonyl Chlorides | organic-chemistry.orgorganic-chemistry.org |

| Thiols/Disulfides | Chlorine Dioxide (ClO₂) | Sulfonyl Chlorides | scispace.com |

| Thiols | H₂O₂ / SOCl₂ | Sulfonyl Chlorides | datapdf.comorganic-chemistry.org |

| Thiols | N-Chlorosuccinimide (NCS) / HCl | Sulfonyl Chlorides | organic-chemistry.org |

Indirect Synthetic Routes via Sulfur(IV) Intermediates

Indirect routes involve the formation of a sulfur(IV) compound, such as a sulfinate, which is then oxidized in a subsequent step to the sulfur(VI) sulfonyl chloride.

Oxidation of Halogenated Methanesulfinate Esters

This two-step approach involves first preparing a methanesulfinate and then oxidizing it to the methanesulfonyl chloride. For example, sodium methanesulfinate can be prepared from the reaction of dimethyl sulfate with sodium hyposulfite. google.com This intermediate, without being isolated, can then be oxidized with chlorine in a heterogeneous solution containing water and a water-insoluble organic solvent. google.com The organic solvent extracts the resulting methanesulfonyl chloride, protecting it from hydrolysis. google.com

The oxidation of methanesulfinate to a methanesulfonyl radical is a key step. rsc.orgauburn.edu This radical can then be trapped by a chlorine source to form the sulfonyl chloride. Studies on the one-electron oxidation of methanesulfinate have shown that the process generates a sulfonyl radical intermediate, which can lead to the formation of methanesulfonyl chloride. auburn.edu

To synthesize a halogenated methanesulfonyl chloride via this pathway, one would need to start with a halogenated methanesulfinate. The oxidation of a hypothetical trichloromethanesulfinate (CCl₃SO₂⁻) with chlorine would be expected to yield trichloro(chloromethanesulfonyl)methane. This method separates the formation of the carbon-sulfur bond and the introduction of halogens from the final oxidation step to the sulfonyl chloride.

Reaction Chemistry and Mechanistic Exploration of Halogenated Methanesulfonyl Chlorides

Nucleophilic Reactivity of Halogenated Methanesulfonyl Systems

The electrophilic nature of the sulfur atom in sulfonyl chlorides typically renders them susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of a wide array of sulfonated compounds. The influence of extensive halogenation on this reactivity profile in Trichloro(chloromethanesulfonyl)methane is a key area where specific data is currently absent.

Esterification Reactions: Formation of Halogenated Methanesulfonates

Reactions with Alcohols, Including Sterically Hindered Substrates

General principles suggest that this compound would react with primary and secondary alcohols in the presence of a base to yield the corresponding trichloro(chloromethanesulfonyl)methates. The reaction with sterically hindered alcohols, such as tertiary alcohols, would be expected to be significantly slower or not occur at all due to steric hindrance around the sulfonyl group. However, without experimental data, these predictions remain speculative.

Stereochemical Outcomes in Sulfonate Formation

In typical reactions of sulfonyl chlorides with chiral alcohols, the stereochemistry at the alcohol's carbon center is retained. This is because the C-O bond of the alcohol is not broken during the reaction. It is presumed that the reaction of this compound would follow this general principle, but empirical evidence is lacking.

Amidation Reactions: Synthesis of Halogenated Methanesulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a common method for the synthesis of sulfonamides. It is anticipated that this compound would react with amines to form the corresponding N-substituted trichloro(chloromethanesulfonyl)amides. The reaction conditions would likely involve the use of a base to neutralize the HCl byproduct. The reactivity with various amines and the properties of the resulting sulfonamides are areas that require experimental investigation.

Principles of Nucleofugality in Halogenated Sulfonyl Leaving Groups

The effectiveness of a leaving group is related to the stability of the anion formed. Sulfonate ions are excellent leaving groups due to the delocalization of the negative charge across the three oxygen atoms. The presence of three chlorine atoms on the methyl group of the trichloro(chloromethanesulfonyl)mate anion would be expected to further stabilize the negative charge through their inductive electron-withdrawing effect. This would theoretically make the trichloro(chloromethanesulfonyl)mate group an exceptionally good leaving group, potentially even more so than common leaving groups like tosylate or mesylate. Quantitative studies on the nucleofugality of this specific group are needed to confirm this hypothesis.

Nucleophilic Substitution at sp3-Hybridized Carbon Centers

Once an alcohol is converted to a trichloro(chloromethanesulfonyl)mate ester, the carbon atom to which the sulfonate group is attached becomes highly activated towards nucleophilic attack. This would enable a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups. The high leaving group ability of the trichloro(chloromethanesulfonyl)mate group would facilitate both SN1 and SN2 reactions, depending on the substrate and reaction conditions. However, the absence of studies on the preparation and subsequent reactions of these esters means that their utility as substrates in nucleophilic substitution remains unexplored.

Electrophilic and Radical Mediated Transformations

The addition of halogenated methanesulfonyl chlorides and related sulfenyl chlorides to unsaturated carbon-carbon bonds, such as those in olefins (alkenes) and acetylenes (alkynes), represents a significant transformation in organic synthesis. These reactions can proceed through different mechanisms, including electrophilic addition and radical pathways, leading to the formation of difunctionalized products.

Research into the reactivity of trichloromethanesulfenyl chloride, a related compound, under copper(I)-photocatalyzed conditions has shown efficient addition to a variety of olefins. nih.gov This process yields α-chloro trichloromethylthioethers in good yields. nih.govresearcher.life The reaction is applicable to a range of styrenes as well as both electron-rich and electron-poor olefins. nih.govresearcher.life The general mechanism involves the breaking of the alkene's pi bond and the formation of two new sigma bonds, one to the sulfenyl group and one to the chlorine atom.

The regioselectivity of these additions, meaning which carbon atom of the double bond attaches to the sulfur and which to the chlorine, is a critical aspect. In many electrophilic additions to alkenes, the reaction proceeds according to Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to a more stable carbocation intermediate. However, radical additions often exhibit anti-Markovnikov selectivity. The stereoselectivity, describing the spatial arrangement of the added groups (syn or anti-addition), is also a key feature, often indicating a bridged intermediate mechanism, such as through a thiiranium ion.

The table below summarizes the outcomes of photocatalyzed addition of trichloromethanesulfenyl chloride to various olefinic compounds.

| Olefin Substrate | Product Type | Catalyst System | Yield |

| Styrene | α-chloro trichloromethylthioether | 1 mol% [Cu(dmp)2]BF4 / blue LED | Good |

| Electron-Rich Olefins | α-chloro trichloromethylthioether | 1 mol% [Cu(dmp)2]BF4 / blue LED | Good |

| Electron-Poor Olefins | α-chloro trichloromethylthioether | 1 mol% [Cu(dmp)2]BF4 / blue LED | Good |

| Alkynes | α-chloro trichloromethylthioether | 1 mol% [Cu(dmp)2]BF4 / blue LED | Good |

This table is based on findings from the photocatalytic coupling of trichloromethanesulfenyl chloride with alkenes and alkynes. nih.govresearcher.life

Free radical chain mechanisms are fundamental in understanding the reactions of many halogenated compounds, including this compound. A radical chain reaction is characterized by three distinct steps: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This step involves the generation of free radicals, which are highly reactive species with an unpaired electron. science-revision.co.ukvedantu.com For halogenated compounds, this is often achieved by the input of energy, such as ultraviolet (UV) light or heat, which causes the homolytic cleavage of a bond. libretexts.org In the context of trichloromethanesulfonyl chloride, the relatively weak sulfur-chlorine (S-Cl) bond can be cleaved to form a methanesulfonyl radical and a chlorine radical.

Propagation: These steps constitute the chain reaction, where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.orgscience-revision.co.uk For instance, the initially formed radical can add to an alkene, creating a new carbon-centered radical. This new radical then reacts with another molecule of the sulfonyl chloride to yield the final product and regenerate a radical to continue the cycle. libretexts.org Mechanistic studies, including DFT calculations, on the copper-catalyzed addition of trichloromethanesulfenyl chloride to olefins support a predominant radical chain reaction. nih.govresearcher.life

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. vedantu.comdoubtnut.com This can happen in several ways, such as the coupling of two chlorine radicals, two sulfonyl radicals, or a sulfonyl radical with a chlorine radical. libretexts.org

The persistence of the chain reaction depends on the relative rates of the propagation and termination steps. science-revision.co.uk Efficient propagation ensures that many product molecules are formed from a single initiation event.

Atom Transfer Radical Addition (ATRA) is an atom-economical synthetic method that allows for the difunctionalization of olefins by forming both a carbon-carbon and a carbon-halogen bond simultaneously. researcher.lifenih.gov The process is typically catalyzed by transition metal complexes, with ruthenium and copper being prominent examples. nih.govresearchgate.net

Halogenated compounds like this compound are potential candidates for ATRA reactions due to the presence of a transferable halogen atom. The general mechanism involves the catalyst abstracting a halogen atom from the substrate to form a radical intermediate and an oxidized metal-halide complex. This radical then adds to an alkene, and the resulting radical abstracts the halogen back from the metal complex, regenerating the catalyst's active state and forming the product.

While trichloromethanesulfenyl chloride was investigated as a suitable reagent for copper(I)-photoinduced ATRA reactions with alkenes, detailed mechanistic studies found that a radical chain mechanism was predominant over the alternative ATRA pathway. nih.gov This finding highlights that while a compound may be a suitable substrate for ATRA in principle, other competing reaction pathways can dominate depending on the specific reaction conditions, catalyst, and substrate. nih.gov The ATRA process remains a powerful tool for constructing cyclic frameworks through an intramolecular version known as Atom Transfer Radical Cyclization (ATRC). nih.gov

Elimination Reactions and Sulfene (B1252967) Chemistry

Sulfenes (R₂C=SO₂) are highly reactive and unstable intermediates that are typically generated in situ for immediate use in subsequent reactions. A common method for their generation is the dehydrohalogenation of alkanesulfonyl chlorides using a base.

In the case of halogenated methanesulfonyl chlorides, treatment with a tertiary amine base, such as triethylamine, can induce an elimination reaction. The base abstracts a proton from the α-carbon, leading to the expulsion of the chloride ion and the formation of a transient halogenated sulfene intermediate. The high reactivity of these species precludes their isolation under normal conditions; they must be trapped by a suitable reagent present in the reaction mixture.

Once generated, transient sulfenes are potent electrophiles and dienophiles, readily participating in various cycloaddition reactions. scirp.org Their reactions with dienes or other unsaturated systems provide a direct route to sulfur-containing heterocyclic compounds. scirp.org

A notable example is the [4+2] cycloaddition (Diels-Alder type reaction) of sulfenes with 1-azadienes. Research has shown that sulfene, generated in situ from methanesulfonyl chloride and triethylamine, reacts in a highly regioselective manner with azatrienes. scirp.org This reaction exclusively yields the [4+2] cycloadducts, which are functionalized thiazine-dioxide derivatives, without the formation of corresponding [2+2] adducts. scirp.org This high degree of selectivity underscores the synthetic utility of transient sulfenes for constructing complex heterocyclic scaffolds. scirp.org

The table below illustrates the type of cycloaddition observed with in situ generated sulfene.

| Reagents | Intermediate | Trapping Agent | Reaction Type | Product Class |

| Methanesulfonyl chloride, Triethylamine | Sulfene (H₂C=SO₂) | Azatrienes | [4+2] Cycloaddition | Thiazine-dioxide derivatives |

This table is based on findings from the cycloaddition reactions of sulfene with azatrienes. scirp.org

Rearrangement Reactions Involving Halogenated Sulfonyl Moieties

Halogenated sulfonyl moieties can influence the course of several important organic reactions. Their strong electron-withdrawing nature and ability to act as good leaving groups are key to their reactivity.

Beckmann Rearrangement of Oxime Methanesulfonates

The Beckmann rearrangement is a well-established method for the conversion of oximes to amides. wikipedia.org The reaction is typically catalyzed by acid, which protonates the oxime hydroxyl group to create a good leaving group. organic-chemistry.org Alternatively, the hydroxyl group can be activated by converting it into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate).

The mechanism of the Beckmann rearrangement of an oxime methanesulfonate begins with the reaction of the oxime with a methanesulfonyl chloride, such as trichloromethanesulfonyl chloride, in the presence of a base. This forms the oxime methanesulfonate intermediate. The methanesulfonate group is an excellent leaving group, facilitating the subsequent rearrangement. The key step involves the migration of the group anti-periplanar to the methanesulfonate leaving group to the nitrogen atom, with the simultaneous expulsion of the methanesulfonate anion. nist.gov This concerted migration leads to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.

The stereospecificity of the Beckmann rearrangement is a key feature, with the migrating group always being the one positioned anti to the leaving group on the nitrogen atom. illinois.edu

Table 1: Mechanistic Steps of the Beckmann Rearrangement of an Oxime Methanesulfonate

| Step | Description | Intermediate/Product |

| 1 | Reaction of an oxime with trichloromethanesulfonyl chloride | Oxime methanesulfonate |

| 2 | Anti-periplanar migration of an alkyl/aryl group with loss of the methanesulfonate leaving group | Nitrilium ion |

| 3 | Hydrolysis of the nitrilium ion | Amide |

Ramberg-Bäcklund Reactions Involving α-Halosulfones

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halosulfones upon treatment with a base. wikipedia.org The reaction proceeds through a unique mechanistic pathway involving the formation and subsequent decomposition of a three-membered cyclic sulfone intermediate. This compound, also known as chloro[(chloromethyl)sulfonyl]methane or bis(chloromethyl) sulfone, is an α,α'-dihalosulfone and is thus a potential substrate for this reaction. cymitquimica.com

Mechanistic Pathways of α-Chloromethyl Sulfone Decomposition

The generally accepted mechanism for the Ramberg-Bäcklund reaction of an α-chloromethyl sulfone, such as this compound, involves the following key steps: nist.gov

Deprotonation: A base abstracts a proton from the carbon atom alpha to the sulfonyl group, forming a carbanion. The presence of the electron-withdrawing sulfonyl group increases the acidity of these protons.

Intramolecular Nucleophilic Substitution: The resulting carbanion acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This step results in the formation of a strained three-membered cyclic sulfone intermediate, known as an episulfone or thiirane (B1199164) dioxide.

Sulfur Dioxide Extrusion: The episulfone intermediate is unstable and readily undergoes a cheletropic elimination, extruding sulfur dioxide (SO2) to form the final alkene product. wikipedia.org This extrusion is typically stereospecific.

Table 2: Key Intermediates in the Ramberg-Bäcklund Reaction

| Intermediate | Structure | Role in the Mechanism |

| α-Sulfonyl Carbanion | R-SO2-C-HR' | Formed upon deprotonation; acts as an intramolecular nucleophile. |

| Episulfone (Thiirane Dioxide) | A three-membered ring containing two carbons and a sulfonyl group | Unstable intermediate that eliminates sulfur dioxide. |

Synthetic Applications in Olefin Synthesis

The Ramberg-Bäcklund reaction is a valuable tool in organic synthesis for the formation of carbon-carbon double bonds, particularly in complex molecules. organicreactions.org Its synthetic utility stems from several factors:

Versatility: The reaction can be used to synthesize a wide variety of alkenes, including cyclic and acyclic systems.

Regiospecificity: The position of the newly formed double bond is precisely determined by the location of the sulfonyl group in the starting material.

Mild Conditions: While strong bases are often used, modifications to the reaction conditions, such as using phase-transfer catalysis, can allow the reaction to proceed under milder conditions.

Table 3: Examples of Olefins Synthesized via the Ramberg-Bäcklund Reaction (Illustrative)

| α-Halosulfone Substrate | Base | Product Olefin |

| Benzyl chloromethyl sulfone | NaOH | Stilbene |

| Dibenzyl sulfone (via in situ halogenation) | CBr2F2, KOH/Al2O3 | Stilbene |

| Cyclohexyl chloromethyl sulfone | KOtBu | Cyclohexyl-ethene |

Note: The examples in Table 3 are illustrative of the Ramberg-Bäcklund reaction with other α-halosulfones due to the lack of specific experimental data for this compound.

Strategic Applications in Advanced Organic Synthesis

Employment as Highly Activating Leaving Groups

A cornerstone of organic synthesis is the conversion of poor leaving groups, such as hydroxyl groups in alcohols, into more reactive functionalities that are readily displaced by nucleophiles. Sulfonate esters are a well-established class of excellent leaving groups, and trichloromethanesulfonates, derived from trichloro(chloromethanesulfonyl)methane, are particularly effective in this regard. The high nucleofugality, or leaving group ability, of the trichloromethanesulfonate anion is attributed to the strong electron-withdrawing nature of the three chlorine atoms, which stabilizes the resulting anion through inductive effects.

Nucleophilic substitution reactions are fundamental bond-forming processes in organic chemistry. chemimpex.com The efficiency of these reactions, particularly Sₙ2-type operations, is highly dependent on the nature of the leaving group. chemimpex.com Trichloromethanesulfonates serve as highly activating leaving groups, significantly accelerating the rate of nucleophilic substitution. When an alcohol is converted to a trichloromethanesulfonate ester, the formerly poor hydroxyl leaving group is transformed into a sulfonate that is readily displaced by a wide range of nucleophiles. This activation enhances the efficiency of synthetic operations, often allowing reactions to proceed under milder conditions and with shorter reaction times. The enhanced reactivity is comparable to other highly activating groups like triflates, filling a critical gap in the arsenal (B13267) of preparatively useful sulfonic esters. chemimpex.com

The general transformation can be represented as follows:

Step 1 (Activation): R-OH + ClSO₂CCl₃ → R-OSO₂CCl₃ + HCl

Step 2 (Substitution): R-OSO₂CCl₃ + Nu⁻ → R-Nu + ⁻OSO₂CCl₃

This two-step sequence allows for the efficient substitution of a hydroxyl group with a desired nucleophile (Nu).

Alkylation, the transfer of an alkyl group from one molecule to another, is a key process for constructing carbon-carbon and carbon-heteroatom bonds. Alkyl trichloromethanesulfonates are potent alkylating agents. The exceptional leaving group ability of the trichloromethanesulfonate group makes the attached alkyl carbon highly electrophilic and susceptible to attack by nucleophiles. This high reactivity makes them valuable in alkylation strategies where less reactive alkylating agents, such as alkyl halides, might fail or require harsh reaction conditions. chemimpex.com It is noteworthy that the bulky trichloromethyl group can sterically hinder potential side reactions, such as nucleophilic attack at the sulfur atom, thereby favoring the desired alkylation pathway. chemimpex.com

| Reagent Class | Relative Reactivity (Estimated) | Reference |

| Substituted Benzoates | 1 | youtube.com |

| Halides | ~10⁴–10⁶ | youtube.com |

| Sulfonates (e.g., Tosylates, Mesylates) | ~10¹⁰–10¹² | youtube.com |

| Perfluoroalkane Sulfonates (e.g., Triflates) | ~10¹⁵–10¹⁶ | youtube.com |

| Trichloromethanesulfonates | High (Comparable to Perfluoroalkane Sulfonates) | chemimpex.com |

This table provides an estimated comparison of the relative reactivity of various leaving groups in nucleophilic substitution reactions.

Functional Group Interconversions and Derivatization

Functional group interconversion is a central theme in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity or to alter a molecule's reactivity. The activation of alcohols via conversion to trichloromethanesulfonates is a powerful strategy for a variety of these transformations.

The reaction of an alcohol with this compound proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as only the O-H bond is broken. However, the subsequent Sₙ2 displacement of the resulting trichloromethanesulfonate group by a nucleophile occurs with a complete inversion of stereochemistry (a Walden inversion). masterorganicchemistry.comlibretexts.orglibretexts.org This stereochemical control is a significant advantage in asymmetric synthesis.

Inverted Acetates: Nucleophilic substitution with an acetate (B1210297) source (e.g., tetrabutylammonium (B224687) acetate) on a chiral secondary trichloromethanesulfonate would yield an acetate ester with the opposite stereochemistry to the starting alcohol. This two-step process provides a reliable method for inverting the stereocenter of an alcohol.

Azides: Alkyl azides are versatile intermediates that can be readily reduced to primary amines or used in cycloaddition reactions. The displacement of a trichloromethanesulfonate group by an azide (B81097) nucleophile (e.g., sodium azide) is an efficient method for synthesizing alkyl azides, again with inversion of configuration. organic-chemistry.orgrsc.org This provides a valuable alternative to methods that may use highly toxic or explosive reagents. rsc.org

Nitriles: The introduction of a nitrile group is important for chain extension and as a precursor to other functional groups like carboxylic acids, amines, and ketones. Reacting an alkyl trichloromethanesulfonate with a cyanide salt (e.g., sodium cyanide) allows for the synthesis of nitriles. sigmaaldrich.comacs.org

| Starting Material | Reagent Sequence | Product | Key Feature |

| Chiral Alcohol (R-OH) | 1. ClSO₂CCl₃, Base 2. Acetate (AcO⁻) | Inverted Acetate (R'-OAc) | Inversion of Stereochemistry |

| Alcohol (R-OH) | 1. ClSO₂CCl₃, Base 2. Azide (N₃⁻) | Alkyl Azide (R-N₃) | Efficient amine precursor synthesis |

| Alcohol (R-OH) | 1. ClSO₂CCl₃, Base 2. Cyanide (CN⁻) | Alkyl Nitrile (R-CN) | Carbon chain extension by one atom |

This interactive table outlines the conversion of alcohols to various functional groups using a trichloromethanesulfonate intermediate.

While direct literature examples are scarce, the reactivity profile of this compound suggests a potential application in the activation of carboxylic acids. Carboxylic acids are generally unreactive towards nucleophiles and often require conversion into more electrophilic species, such as acyl chlorides, to facilitate reactions like amide or ester formation. chemistrysteps.comlibretexts.org Reagents like thionyl chloride (SOCl₂) are commonly used for this purpose. chemistrysteps.comlibretexts.orgyoutube.com Given that this compound is a highly reactive sulfonyl chloride, it could potentially react with a carboxylic acid or its carboxylate salt to form a mixed anhydride (B1165640), R-C(O)OSO₂CCl₃. This mixed anhydride would be a highly activated intermediate, with the trichloromethanesulfonate acting as an excellent leaving group, readily displaced by nucleophiles such as amines or alcohols to form amides and esters, respectively. This proposed activation would be analogous to the role of other sulfonyl chlorides in Friedel-Crafts acylation reactions. masterorganicchemistry.comorganic-chemistry.org

Building Blocks for Complex Molecular Structures

Although primarily utilized as a reagent to activate other molecules, this compound can also be viewed as a C1 building block. In certain reactions, the trichloromethyl group itself can be incorporated into the final product. For instance, it has been shown to react with trimethylsilyl (B98337) enol ethers of acetophenones in the presence of a ruthenium catalyst to yield 1-aryl-3,3-dichloropropen-1-ones. sigmaaldrich.com Furthermore, its reaction with pent-4-enylcobaloximes yields 2-(β,β,β-trichloroethyl)sulfolanes. sigmaaldrich.com These reactions demonstrate its capacity to contribute a three-carbon chlorinated fragment to a new molecular structure. The presence of multiple chlorine atoms in the incorporated fragment offers further handles for subsequent synthetic modifications, making it a potentially useful, albeit specialized, building block in the construction of complex, functional molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where chlorinated compounds play a significant role. chemimpex.comnih.gov

Introduction of Halogenated Sulfonyl Functionalities

This compound, scientifically known as trichloromethanesulfonyl chloride (Cl₃CSO₂Cl), is a significant reagent in organic synthesis for the introduction of the trichloromethanesulfonyl group, a halogenated sulfonyl functionality, into various organic molecules. This moiety can influence the biological activity and physicochemical properties of the parent compound. The primary applications involve the formation of sulfonamides and sulfonate esters.

The reaction of trichloromethanesulfonyl chloride with primary and secondary amines in the presence of a base affords the corresponding trichloromethanesulfonamides. This transformation is crucial in medicinal chemistry, as the sulfonamide group is a key structural component in a number of therapeutic agents. The strong electron-withdrawing nature of the trichloromethyl group enhances the acidity of the N-H proton in primary sulfonamides, which can be important for receptor binding.

Similarly, the reaction with alcohols and phenols yields trichloromethanesulfonate esters. These esters are effective alkylating agents due to the excellent leaving group ability of the trichloromethanesulfonate anion. This reactivity allows for the introduction of alkyl or aryl groups under relatively mild conditions. A notable application is the conversion of phosphonate (B1237965) monoacids to their trichloromethanesulfonyloxy derivatives, which are then further reacted to produce mixed diester products.

Below is a table summarizing the introduction of the trichloromethanesulfonyl group into different classes of organic compounds.

| Substrate Class | Reagent | Product Class | General Reaction |

| Primary/Secondary Amines | This compound | Trichloromethanesulfonamides | R¹R²NH + Cl₃CSO₂Cl → R¹R²NSO₂CCl₃ + HCl |

| Alcohols/Phenols | This compound | Trichloromethanesulfonate Esters | ROH + Cl₃CSO₂Cl → ROSO₂CCl₃ + HCl |

| Phosphonate Monoacids | This compound | Trichloromethanesulfonyloxy Phosphonates | (RO)(HO)P(O)R' + Cl₃CSO₂Cl → (RO)(Cl₃CSO₂O)P(O)R' + HCl |

Contribution to Heterocyclic Compound Synthesis

This compound serves as a valuable precursor in the synthesis of specific heterocyclic compounds, where its reactive nature is harnessed to construct ring systems containing sulfur and other heteroatoms. Research has demonstrated its utility in forming both saturated and unsaturated heterocyclic structures.

One significant application is in the synthesis of sulfolane (B150427) derivatives. The reaction of this compound with pent-4-enylcobaloximes under irradiation with a tungsten lamp in an inert solvent leads to the formation of 2-(β,β,β-trichloroethyl)sulfolanes. This reaction proceeds via a radical pathway and provides a novel route to these five-membered saturated heterocyclic rings.

Furthermore, this compound is a key reagent in the synthesis of certain thiadiazoles. Specifically, it reacts with acetamidine (B91507) hydrochloride in the presence of a base to yield 5-chloro-3-methyl-1,2,4-thiadiazole. This reaction exemplifies the role of this compound in constructing unsaturated five-membered heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

The following table details specific examples of heterocyclic compounds synthesized using this compound.

| Reactant(s) | Reagent | Heterocyclic Product | Ring System |

| Pent-4-enylcobaloximes | This compound | 2-(β,β,β-trichloroethyl)sulfolanes | Sulfolane |

| Acetamidine hydrochloride | This compound | 5-chloro-3-methyl-1,2,4-thiadiazole | 1,2,4-Thiadiazole |

Theoretical and Computational Chemistry Studies on Halogenated Methanesulfonyl Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical and density functional theory approaches offer powerful insights into the fundamental properties of molecules. By solving the Schrödinger equation or utilizing electron density to determine the energy of a system, these methods can accurately predict molecular geometries, reaction energies, and transition state structures. For complex halogenated compounds, these computational techniques are crucial for understanding their reactivity and stability.

Computational studies have been instrumental in mapping the potential energy surfaces for reactions involving halogenated methanesulfonyl compounds. By identifying the transition states—the highest energy points along a reaction coordinate—researchers can determine the favorability and kinetics of different reaction pathways. For instance, in nucleophilic substitution reactions, which are common for such compounds, QM and DFT calculations can distinguish between different mechanistic possibilities, such as SN1 and SN2 pathways. These calculations provide detailed geometries of the transition state structures, offering a glimpse into the bond-breaking and bond-forming processes that occur during the reaction.

The table below summarizes key parameters often calculated to characterize transition states in these systems.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP/6-31G*) |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy from reactants to the transition state. | DFT with thermochemical corrections |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. | Frequency analysis following geometry optimization |

| Bond Lengths and Angles | Geometric parameters of the transition state structure. | Geometry optimization at a chosen level of theory |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The electronic structure of a molecule governs its reactivity. DFT calculations are particularly useful for computing a variety of reactivity descriptors that can predict how a molecule will interact with other chemical species. For Trichloro(chloromethanesulfonyl)methane, these descriptors can highlight the most reactive sites within the molecule.

Key reactivity descriptors derived from DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The following table provides a hypothetical example of calculated reactivity descriptors for a halogenated methanesulfonyl compound.

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |

| Most Electrophilic Site | Sulfonyl Sulfur | Prone to nucleophilic attack |

| Most Nucleophilic Site | Oxygen Atoms | Prone to electrophilic attack |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Modeling of Solvolytic Processes

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a critical process for halogenated methanesulfonyl compounds. Computational modeling of these reactions provides insights into the role of the solvent in the reaction mechanism. Continuum solvent models and explicit solvent models are two common approaches used to simulate solvation effects.

Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. These models are essential for accurately predicting the rates and mechanisms of solvolysis reactions. nih.gov

Emerging Research Directions in Halogenated Organosulfur Chemistry

Development of Novel Halogenated Sulfonyl Derivatives

The synthesis of new halogenated sulfonyl derivatives is a cornerstone of modern medicinal and materials chemistry. The sulfonyl group (–SO₂–) is a key pharmacophore found in numerous therapeutic agents, and the addition of halogens can significantly modulate a molecule's properties, including its reactivity, lipophilicity, and metabolic stability.

Research Findings: Recent research has focused on innovative strategies to introduce halogen atoms into sulfonyl-containing molecules. For instance, methods for the remote C-H fluorination and chlorination of sulfonyl-protected alkyl amines have been developed. chemistryviews.org These reactions utilize nitrogen-centered radicals to achieve halogenation at positions that are typically difficult to access, opening new avenues for creating structurally diverse sulfonamides. chemistryviews.org The ability to selectively install halogens is crucial for fine-tuning the biological activity of drug candidates.

Furthermore, the development of novel halogenated benzenesulfonamide (B165840) biguanides has yielded compounds with significant anti-coagulation properties. nih.gov Studies have shown that the position of the halogen substituent (ortho-, meta-, or para-) on the benzene (B151609) ring dramatically influences the compound's biological effects, such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT). nih.gov This highlights the importance of precise structural control in the design of new therapeutic agents.

The table below summarizes key properties of related, documented halogenated sulfonyl compounds, illustrating the type of data that would be relevant for the requested compound if it were available.

| Property | Trichloromethanesulfonyl chloride | Chloromethanesulfonyl chloride |

| CAS Number | 2547-61-7 | 3518-65-8 |

| Molecular Formula | CCl₄O₂S | CH₂Cl₂O₂S |

| Molecular Weight | 217.89 g/mol | 149.00 g/mol |

| Physical Form | Chunks | Liquid |

| Melting Point | 137-140 °C | Not Applicable |

| Density | Not Applicable | 1.64 g/mL at 20 °C |

This data is provided for illustrative purposes and pertains to different, existing compounds. sigmaaldrich.comacs.orgsigmaaldrich.com

Advancements in Catalytic Methodologies for Synthesis and Transformation

The synthesis of halogenated organosulfur compounds has traditionally relied on harsh reagents and conditions. A major thrust in current research is the development of advanced catalytic methods that offer milder, more selective, and environmentally benign routes for synthesis and molecular transformations.

Detailed Research Findings: Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool. Rhodium complexes have been shown to effectively cleave stable S-S bonds in disulfides, promoting substitution and insertion reactions to form diverse organosulfur compounds without the need for bases or organometallic reagents. mdpi.com Similarly, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, offering significant functional group tolerance under mild conditions. chemsrc.com

Photocatalysis represents another frontier, providing sustainable and efficient pathways for generating sulfonyl radicals. researchgate.netorganic-chemistry.org Visible-light-induced reactions, sometimes promoted by halogen-bonding, enable the synthesis of vinyl sulfones from sulfonyl chlorides or sodium sulfinates under metal-free and oxidant-free conditions. researchgate.netorganic-chemistry.org These methods are often scalable and tolerate a wide array of functional groups, making them suitable for late-stage functionalization in drug discovery. organic-chemistry.org Furthermore, magnetically recoverable catalysts are being explored to streamline the synthesis of complex organosulfur compounds, combining the efficiency of multicomponent reactions with the practical benefits of catalyst reuse. nih.gov

Interdisciplinary Research Opportunities in Halogenated Sulfonyl Chemistry

The unique properties of halogenated sulfonyl compounds position them at the intersection of chemistry, biology, and materials science, creating a wealth of interdisciplinary research opportunities.

One of the most significant areas is in drug discovery and medicinal chemistry. The sulfonyl group is a versatile scaffold, and its combination with halogens is being exploited to develop new therapeutic agents. nih.govacs.org The principles of halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic center—are being increasingly applied in rational drug design to enhance ligand-protein binding affinity and specificity. acs.orgnih.gov

In the field of chemical biology, halogenated sulfonyl derivatives can be used as probes to study biological processes. Their tailored reactivity and spectroscopic properties allow for the labeling and tracking of biomolecules. In materials science, the incorporation of sulfonyl and halogen moieties into polymers and organic semiconductors can be used to tune their electronic and physical properties for applications in electronics and photonics. The development of chiral organosulfur ligands featuring a stereogenic sulfur atom is also a promising area for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.